Cas no 2138147-02-9 (2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol)
2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 2138147-02-9
- EN300-715848
- 2-(5-fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol
- 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol
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- Inchi: 1S/C10H8FN3O2/c1-16-8-5-13-9(14-10(8)15)6-2-7(11)4-12-3-6/h2-5H,1H3,(H,13,14,15)
- InChI Key: MASZMTSUAULKMR-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C1=NC=C(C(N1)=O)OC
Computed Properties
- Exact Mass: 221.06005467g/mol
- Monoisotopic Mass: 221.06005467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 63.6Ų
2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715848-1.0g |
2-(5-fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol |
2138147-02-9 | 1g |
$0.0 | 2023-06-06 |
2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol
Comprehensive Overview of 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol (CAS No. 2138147-02-9)
2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluoropyridine moiety linked to a methoxypyrimidine core, makes it a subject of interest for drug discovery and material science applications. The compound's CAS No. 2138147-02-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.
In recent years, the demand for fluorinated pyrimidine derivatives has surged due to their enhanced bioavailability and metabolic stability. This trend aligns with the growing focus on targeted drug delivery and precision medicine, where compounds like 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol play a pivotal role. Researchers are particularly intrigued by its potential as a kinase inhibitor scaffold, a hot topic in oncology and inflammatory disease therapeutics.
The compound's heterocyclic architecture also positions it as a candidate for crop protection agents, addressing global concerns about sustainable agriculture. Its fluorine substituent enhances lipophilicity, a property highly sought after in modern agrochemical design. This characteristic has sparked discussions in scientific forums about eco-friendly pest control solutions, a frequently searched topic in agricultural chemistry circles.
Synthetic accessibility of 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol remains a key research focus, with many publications exploring microwave-assisted synthesis and catalytic fluorination methods. These techniques align with the pharmaceutical industry's push toward green chemistry principles, another trending subject in organic synthesis optimization. The compound's crystalline properties have also drawn attention from materials scientists investigating molecular electronics applications.
Analytical characterization of this compound typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the increasing integration of high-throughput screening in modern labs. Its structure-activity relationship studies frequently appear in computational chemistry literature, particularly in molecular docking simulations—a technique gaining popularity in virtual drug discovery workflows.
Regulatory aspects of 2138147-02-9 are frequently queried in patent databases, highlighting its commercial potential. The compound's intellectual property landscape shows activity across multiple jurisdictions, with particular interest in its application for neurological disorders—a therapeutic area generating substantial online search traffic. Stability studies indicate favorable pH tolerance, making it suitable for various formulation developments.
Emerging research suggests potential utility in photodynamic therapy applications, capitalizing on the pyrimidine ring's photophysical properties. This aligns with current investigations into non-invasive treatment modalities, a highly searched medical topic. The compound's electronic distribution patterns also make it interesting for organic semiconductor research, particularly in flexible electronics development.
In biochemical assays, 2-(5-Fluoropyridin-3-yl)-5-methoxypyrimidin-4-ol demonstrates notable enzyme modulation capabilities, especially toward tyrosine kinases. This pharmacological profile connects to trending searches about personalized cancer treatment approaches. Its metabolic pathways are currently under investigation using advanced mass spectrometry imaging techniques.
The scientific community continues to explore derivatives of this compound, with particular attention to structure optimization for improved therapeutic indices. Such studies frequently reference QSAR models, reflecting the computational chemistry focus in contemporary drug design. Environmental fate studies of related compounds suggest favorable biodegradation profiles, addressing growing concerns about pharmaceutical pollution.
Industrial-scale production considerations for CAS 2138147-02-9 involve continuous flow chemistry approaches, a transformative technology in chemical manufacturing. This aligns with industry searches for process intensification methods. The compound's crystallographic data has become valuable reference material in materials informatics databases.
Future research directions likely include exploration of its nanocarrier compatibility for drug delivery systems and investigation of its supramolecular chemistry potential. These areas correspond with trending scientific queries about advanced formulation technologies and smart materials development. The compound's versatility ensures its continued relevance across multiple scientific disciplines.
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